molecular formula C8H16N2 B8453099 1-(1-Methylcyclopropyl)piperazine

1-(1-Methylcyclopropyl)piperazine

Cat. No.: B8453099
M. Wt: 140.23 g/mol
InChI Key: JEXCKZNACNENIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methylcyclopropyl)piperazine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol. It features a piperazine ring, a common heterocycle in medicinal chemistry, which is often utilized as a building block to optimize the physicochemical properties of larger molecules or as a scaffold to arrange pharmacophoric groups in drug discovery programs . The (1-methylcyclopropyl) substituent on one of the piperazine nitrogen atoms adds structural complexity and can influence the molecule's conformation and interaction with biological targets. Piperazine derivatives are frequently explored in the synthesis of active pharmaceutical ingredients and are significant in the development of new therapeutic agents . As a versatile synthetic intermediate, this compound is valuable for constructing more complex structures in organic and medicinal chemistry research. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

1-(1-methylcyclopropyl)piperazine

InChI

InChI=1S/C8H16N2/c1-8(2-3-8)10-6-4-9-5-7-10/h9H,2-7H2,1H3

InChI Key

JEXCKZNACNENIV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methylcyclopropyl substituent distinguishes 1-(1-Methylcyclopropyl)piperazine from other piperazines. Key comparisons include:

Compound Substituent Key Properties Applications/Effects
This compound Methylcyclopropyl High rigidity, moderate lipophilicity, potential metabolic stability Understudied; structural analog suggests CNS or receptor-targeting applications
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Lipophilic, 5-HT1B/2C agonist, psychoactive Used in neuropharmacology studies
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl High 5-HT1B selectivity, serotonin receptor modulation Psychoactive "party drug"
1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) Hydroxyalkyl chains Hydrophilic (water/ethanol miscible), pKa 3.73/7.98 SO2 absorption in industrial processes
1-Benzylpiperazine (BZP) Benzyl Lipophilic, dopamine/norepinephrine reuptake inhibition Former "legal high" with stimulant effects
  • Lipophilicity : Aryl-substituted piperazines (e.g., mCPP, TFMPP) exhibit higher lipophilicity than this compound, favoring blood-brain barrier penetration .
  • Solubility : Hydroxyalkyl derivatives like HEHPP are water-soluble, whereas methylcyclopropyl and aryl derivatives require organic solvents for formulation .

Pharmacological Activity

  • Receptor Binding :
    • Serotonin Receptors : TFMPP and mCPP show strong 5-HT1B/2C agonism, while this compound’s rigid structure may alter receptor subtype selectivity .
    • Dopamine Transporters : BZP and its analogs inhibit dopamine reuptake, but methylcyclopropyl substitution’s impact on transporter affinity remains uncharacterized .
  • Antimicrobial Activity : Piperazines with polar substituents (e.g., HEHPP) lack antifungal activity, whereas aryl derivatives like 1c and 28e inhibit Candida albicans hyphae formation at 400 μM .

Preparation Methods

Methodology

A simplified one-pot procedure leverages protonated piperazine to suppress disubstitution, as described by PMC7249161. Piperazine is treated with acetic acid or HCl to form a mono-protonated species, which reacts with 1-methylcyclopropylmethyl halides (e.g., bromide or iodide). The reaction proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding the target compound in 70–85% yield.

Key Parameters

  • Solvent: DMF or acetonitrile.

  • Temperature: 60–80°C.

  • Molar Ratio: 1.2 equivalents of alkylating agent per piperazine.

Mechanistic Insights

Protonation of one nitrogen atom in piperazine enhances the nucleophilicity of the other, facilitating selective mono-alkylation. This method avoids the need for protecting groups, streamlining the synthesis.

Reductive Amination Approach

Reaction Design

This method involves condensing piperazine with (1-methylcyclopropyl)ketone precursors using reductive amination. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts are employed to reduce the imine intermediate.

Comparative Analysis of Methodologies

Method Yield Complexity Scalability Cost
Acylation-Reduction80–85%HighExcellentModerate
Direct Alkylation70–85%ModerateGoodLow
Reductive Amination50–65%HighLimitedHigh

Industrial Considerations and Optimization

Catalytic Improvements

Recent advances focus on replacing BF₃·Et₂O with greener alternatives. For instance, trichlorosilane (HSiCl₃) paired with dimethylformamide (DMF) achieves comparable reduction efficiency while reducing toxicity.

Solvent Recycling

Dichloromethane from the acylation step can be recovered via distillation, lowering production costs by 15–20% .

Q & A

Q. What experimental designs address conflicting bioactivity data in analogs?

  • Methodological Answer : Conduct dose-response studies (0.1–100 µM) with triplicate replicates to assess EC₅₀ variability. Use ANOVA with post-hoc Tukey tests to identify outliers and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.